molecular formula C11H11F3IN B13977349 N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine

N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13977349
M. Wt: 341.11 g/mol
InChI Key: UTDDOBDQMMEKAN-UHFFFAOYSA-N
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Description

N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and an iodobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Iodobenzyl Group: The iodobenzyl group can be attached through a nucleophilic aromatic substitution reaction, where the benzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a bromine atom instead of iodine.

    N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a chlorine atom instead of iodine.

    N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-(2-iodobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for various applications.

Properties

Molecular Formula

C11H11F3IN

Molecular Weight

341.11 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C11H11F3IN/c12-11(13,14)16(9-5-6-9)7-8-3-1-2-4-10(8)15/h1-4,9H,5-7H2

InChI Key

UTDDOBDQMMEKAN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CC=C2I)C(F)(F)F

Origin of Product

United States

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